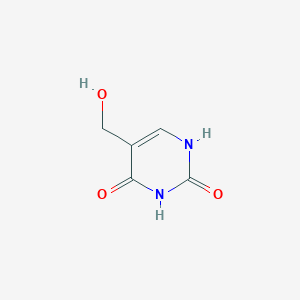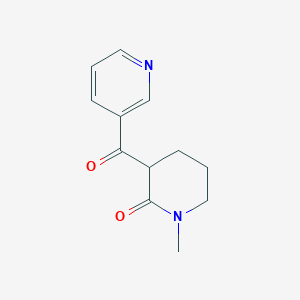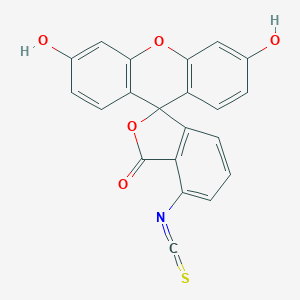![molecular formula C23H17NO6S B014671 2-[(5-Fluoresceinil)aminocarbonil]etil Mercaptano CAS No. 887355-27-3](/img/structure/B14671.png)
2-[(5-Fluoresceinil)aminocarbonil]etil Mercaptano
Descripción general
Descripción
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan is a fluorescent thiol compound with the molecular formula C23H17NO6S and a molecular weight of 435.45 g/mol . This compound is known for its strong fluorescence properties, making it useful in various scientific applications, particularly in the fields of chemistry and biology .
Aplicaciones Científicas De Investigación
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting thiol-containing compounds.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan typically involves the reaction of fluorescein derivatives with mercaptoethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of disulfides.
Substitution: Formation of alkylated or acylated derivatives.
Conjugation: Formation of fluorescently labeled biomolecules.
Mecanismo De Acción
The mechanism of action of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan is primarily based on its fluorescent properties. The compound absorbs light at a specific wavelength (λex 492 nm) and emits light at a different wavelength (λem 515 nm), making it useful for fluorescence-based detection and imaging . The thiol group allows for conjugation with other molecules, enabling the compound to target specific biomolecules or structures within a sample .
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein Isothiocyanate (FITC): Another fluorescent compound commonly used for labeling biomolecules.
Rhodamine B: A fluorescent dye with similar applications in biological imaging.
Alexa Fluor Dyes: A series of fluorescent dyes with varying spectral properties for multiplexing applications.
Uniqueness
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan is unique due to its specific thiol group, which allows for selective conjugation with thiol-reactive molecules. This property makes it particularly useful for applications requiring specific and stable labeling of thiol-containing biomolecules .
Propiedades
IUPAC Name |
2-(3-hydroxy-6-oxoxanthen-9-yl)-5-(3-sulfanylpropanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6S/c25-13-2-5-16-19(10-13)30-20-11-14(26)3-6-17(20)22(16)15-4-1-12(9-18(15)23(28)29)24-21(27)7-8-31/h1-6,9-11,25,31H,7-8H2,(H,24,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTGHIUDKVKTQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCS)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14591.png)












